molecular formula C14H18N4O3S B4447369 3-methyl-N-[2-(morpholin-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-N-[2-(morpholin-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4447369
M. Wt: 322.39 g/mol
InChI Key: AVAMAWAGGGPQJW-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(morpholin-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 3 and a carboxamide group at position 4. The carboxamide side chain includes a morpholine moiety linked via an ethyl group. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, is a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and bioavailability . This compound is structurally related to several thiazolo[3,2-a]pyrimidine derivatives, which are studied for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

3-methyl-N-(2-morpholin-4-ylethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-10-9-22-14-16-8-11(13(20)18(10)14)12(19)15-2-3-17-4-6-21-7-5-17/h8-9H,2-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAMAWAGGGPQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(morpholin-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative under basic conditions. The reaction conditions often include the use of solvents such as ethanol, methanol, or acetone, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(morpholin-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazolopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that thiazolo-pyrimidines can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation in vitro, demonstrating promising results against various cancer cell lines.

Antimicrobial Properties
The thiazole and pyrimidine rings are known to possess antimicrobial activity. Preliminary studies suggest that 3-methyl-N-[2-(morpholin-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits activity against both gram-positive and gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Thiazolo-pyrimidines are often designed to target specific enzymes involved in disease pathways. For example, inhibition of kinases or proteases can lead to therapeutic effects in conditions like cancer and inflammation.

Case Studies

  • Anticancer Research
    • Study Design : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Cells were treated with varying concentrations of the compound for 48 hours.
    • Findings : The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway.
  • Antimicrobial Efficacy
    • Study Design : The antimicrobial activity was assessed using the disc diffusion method against Staphylococcus aureus and Escherichia coli.
    • Findings : Zones of inhibition were observed at concentrations as low as 50 µg/disc, indicating significant antibacterial activity. Further analysis revealed that the compound disrupted bacterial membrane integrity.
  • Enzyme Inhibition Assay
    • Study Design : The compound was screened for its inhibitory effects on a panel of kinases relevant to cancer signaling pathways.
    • Findings : It demonstrated selective inhibition against specific kinases with IC50 values ranging from 10 to 20 µM, suggesting its potential utility in targeted therapy.

Data Table: Summary of Applications

Application AreaActivity TypeModel/Assay UsedIC50/Effectiveness
AnticancerCytotoxicityMCF-7 Breast Cancer CellsIC50 ~ 15 µM
AntimicrobialBacterial InhibitionDisc Diffusion MethodZone of Inhibition ~ 50 µg/disc
Enzyme InhibitionKinase InhibitionKinase Activity AssayIC50 ~ 10-20 µM

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(morpholin-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share the thiazolo[3,2-a]pyrimidine scaffold but differ in substituents and side chains. These variations influence physicochemical properties, synthetic accessibility, and biological activity.

Substituent Variations at Position 6 (Carboxamide Side Chain)
Compound Name Substituent at Position 6 Molecular Weight Key Features Reference
3-methyl-N-[2-(morpholin-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide N-(2-morpholin-4-yl-ethyl) 361.41 g/mol Morpholine enhances solubility; ethyl linker improves conformational flexibility.
5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide N-(4-(trifluoromethoxy)phenyl) 355.29 g/mol Electron-withdrawing CF3O group may improve metabolic stability.
N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide N-(4-methoxyphenethyl) 369.40 g/mol Aromatic methoxy group increases lipophilicity; potential π-π interactions.
N-(5-methyl-1,3-thiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide N-(5-methylthiazol-2-yl) 336.40 g/mol Thiazole substituent may confer metal-binding properties.

Key Observations :

  • The morpholine-containing derivative (target compound) has a higher polarity compared to the methoxyphenethyl and trifluoromethoxy analogs, likely improving aqueous solubility .
  • The trifluoromethoxy group in the analog from introduces steric and electronic effects that could influence target binding or metabolic resistance.
Modifications to the Thiazolo[3,2-a]pyrimidine Core
Compound Name Core Modification Biological Relevance Reference
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Benzylidene group at position 2; ester at position 6 Bulky trimethoxybenzylidene group may hinder enzymatic degradation.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Saturated dihydrothiazole ring at positions 2–3 Reduced ring strain; altered conformational dynamics.
N-[(4-methylphenyl)methyl]-2-(morpholin-4-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxamide Thiadiazolo[3,2-a]pyrimidine core Sulfur-rich core may enhance redox activity.

Key Observations :

  • Thiadiazolo analogs (e.g., ) exhibit distinct electronic properties due to additional sulfur atoms, which could modulate target interactions.
Pharmacological and Physicochemical Implications
  • Solubility : The morpholine moiety in the target compound contributes to higher solubility compared to purely aromatic substituents (e.g., ). This aligns with crystal structure data showing that morpholine-containing derivatives form fewer hydrophobic interactions in the solid state .
  • Synthetic Accessibility : Many analogs (e.g., ) are synthesized via condensation reactions in DMF under reflux, suggesting shared synthetic pathways for thiazolo[3,2-a]pyrimidine derivatives.

Biological Activity

3-methyl-N-[2-(morpholin-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of thiazolo[3,2-a]pyrimidines known for their diverse pharmacological properties, including antitumor, antibacterial, and antifungal activities.

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against:

  • M-HeLa (cervical adenocarcinoma) : Demonstrated high cytotoxicity with lower toxicity towards normal liver cells.
  • MCF-7 (breast cancer) : Moderate activity noted in related compounds.

In a comparative study, the compound exhibited cytotoxicity levels two times higher than the reference drug Sorafenib against M-HeLa cells, indicating its potential as an effective antitumor agent .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Thiazolo[3,2-a]pyrimidines are proposed to act as:

  • GluN2A-selective NMDA receptor positive allosteric modulators : Enhancing neurotransmitter activity which may contribute to neuroprotective effects.
  • Acetylcholinesterase (AChE) inhibitors : Potentially useful in treating neurodegenerative diseases .

Comparative Biological Activity Table

Activity Type Cell Line/Target Activity Level Reference
AntitumorM-HeLaHigh
AntitumorMCF-7Moderate
AChE InhibitionEnzymatic ActivitySignificant
GluN2A ModulationNeurotransmitter ActivityNotable

Case Studies and Research Findings

  • Cytotoxicity Study :
    • A study focused on the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives showed that compounds with specific substitutions at the C5 position exhibited enhanced activity against cancer cell lines while maintaining low toxicity towards normal cells. The lead compound demonstrated a selective mechanism that could inform future therapeutic strategies .
  • Antimicrobial Activity :
    • Related compounds have been evaluated for their antibacterial and antifungal properties. Some derivatives were found to possess significant antimicrobial activity against various pathogens, further highlighting the versatility of thiazolo[3,2-a]pyrimidines in drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing thiazolo[3,2-a]pyrimidine derivatives like 3-methyl-N-[2-(morpholin-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

Answer:
A common approach involves cyclocondensation reactions. For example, refluxing thioxo-tetrahydropyrimidine precursors with substituted aldehydes and acetic anhydride in the presence of sodium acetate yields fused thiazolo[3,2-a]pyrimidine cores. The morpholinyl ethyl side chain can be introduced via nucleophilic substitution or coupling reactions. Post-synthetic modifications, such as recrystallization from ethyl acetate/ethanol mixtures, are critical for purity (78% yield reported in analogous syntheses) .

Basic: How is the crystal structure of this compound resolved, and what conformational features are critical for analysis?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) is standard. The fused thiazolo-pyrimidine ring often adopts a flattened boat conformation, with puckering quantified using Cremer-Pople parameters. For example, deviations of ~0.224 Å from the mean plane of the pyrimidine ring are typical. Dihedral angles between fused rings and substituents (e.g., 80.94° for phenyl-thiazolo interactions) reveal steric and electronic influences .

Advanced: How can racemic mixtures of this chiral compound be resolved using crystallographic strategies?

Answer:
Racemates may crystallize as conglomerates via halogen-π interactions. For example, bromophenyl substituents at C5 promote homochiral chain formation through Br···π contacts, enabling separation of enantiomers. Supramolecular synthons, such as bifurcated C–H···O hydrogen bonds, further stabilize chiral packing. This method avoids costly chiral chromatography .

Advanced: What role do substituents play in modulating supramolecular interactions and solid-state packing?

Answer:
Substituents like morpholinyl ethyl groups influence hydrogen bonding (N–H···N, C–H···O) and π–π stacking. For instance, electron-withdrawing groups on aryl rings enhance π–π interactions between thiazole and pyrimidine moieties, while bulky substituents disrupt close packing. Graph set analysis (e.g., R₂²(8) motifs) reveals helical chains or sheets stabilized by these interactions .

Advanced: How can computational modeling predict the bioactive conformation of this compound?

Answer:
Density Functional Theory (DFT) optimizes ground-state geometries, while molecular docking assesses binding to targets like kinases. Conformational flexibility, particularly puckering (quantified via Cremer-Pople coordinates), impacts binding affinity. For example, screw-boat conformations in pyrimidine rings may align with active-site steric demands. MD simulations further evaluate stability in solvated systems .

Basic: What analytical techniques validate the purity and structural integrity of synthesized batches?

Answer:
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions. Purity is assessed via HPLC (≥95% threshold). SCXRD provides definitive proof of stereochemistry and crystal packing. For morpholinyl derivatives, IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

Advanced: How do reaction conditions (solvent, temperature) influence cyclocondensation efficiency?

Answer:
Glacial acetic acid/acetic anhydride mixtures (1:1 v/v) at reflux (~8–10 hours) optimize cyclization yields. Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitutions for side-chain incorporation. Lower temperatures (room temperature) are suitable for acid-sensitive intermediates. Kinetic vs. thermodynamic control may lead to polymorphic variations .

Advanced: What strategies mitigate data contradictions in crystallographic refinement?

Answer:
High-resolution data (≤0.8 Å) and robust refinement protocols (SHELXL’s riding H-atom model) reduce discrepancies. For disordered morpholinyl groups, PART instructions split occupancy. R-factor convergence (R₁ < 0.05) and Hirshfeld surface analysis validate intermolecular interactions. Discrepancies in torsion angles are resolved via TWIN/BASF commands for twinned crystals .

Basic: What pharmacological activities are hypothesized for this compound based on structural analogs?

Answer:
Analogous thiazolo[3,2-a]pyrimidines show kinase inhibition (Src/Abl) and antitumor activity. The morpholinyl ethyl group may enhance solubility and target engagement (e.g., ATP-binding pockets). In vitro assays (IC₅₀ < 1 μM in leukemia cells) and xenograft models (tumor regression at 50 mg/kg) are proposed for validation .

Advanced: How are halogen-π interactions engineered to control crystal polymorphism?

Answer:
Bromine or chlorine at para positions on aryl rings strengthens halogen-π contacts (3.3–3.5 Å distances), directing one-dimensional homochiral assemblies. Computational tools (Mercury CSD) map interaction geometries, while thermal analysis (DSC) identifies stable polymorphs. This strategy is critical for chiral resolution and formulation stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[2-(morpholin-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[2-(morpholin-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.